molecular formula C13H7Cl3N2O B13797488 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13797488
M. Wt: 313.6 g/mol
InChI Key: WNZIBJORKFWJHG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal catalysts or nanocatalysts are employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMP can yield oxidized benzoxazole derivatives, while nucleophilic substitution with sodium methoxide can replace chloro groups with methoxy groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chloro substituents enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C13H7Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

2,6-dichloro-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H7Cl3N2O/c14-7-1-2-11-10(5-7)18-13(19-11)6-3-8(15)12(17)9(16)4-6/h1-5H,17H2

InChI Key

WNZIBJORKFWJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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